molecular formula C19H26N2O2 B7439275 N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No. B7439275
M. Wt: 314.4 g/mol
InChI Key: HQWKKYGDMRHJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, also known as DMCM, is a chemical compound that is primarily used in scientific research. It is a member of the carbazole family of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and has been found to have anxiogenic effects in animal models.
Biochemical and Physiological Effects:
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models and has been used to study the role of the GABAergic system in anxiety disorders. N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has also been found to affect sleep, memory, and learning in animal models. Additionally, it has been used to study the mechanism of action of other drugs that interact with the GABAergic system.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the GABAergic system. It has been extensively used in scientific research and has been found to have reproducible effects. However, N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine in scientific research. One area of focus is the study of the role of the GABAergic system in anxiety disorders. N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been found to increase anxiety-like behavior in animal models and can be used to study the underlying mechanisms of these disorders. Another area of focus is the development of new drugs that target the GABAergic system. N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be used as a tool to study the mechanism of action of these drugs and to evaluate their efficacy. Finally, N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be used to study the role of the GABAergic system in other physiological processes such as pain, addiction, and epilepsy.
Conclusion:
N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a valuable tool for studying the GABAergic system in scientific research. It has been extensively used and has been found to have reproducible effects. N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has a variety of biochemical and physiological effects and can be used to study the role of the GABAergic system in various physiological processes. While it has limitations in terms of its solubility and stability, N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine remains an important tool for scientific research, and there are several future directions for its use.

Synthesis Methods

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be synthesized through a multi-step process that involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-3-amine with 3,3-dimethoxycyclobutanone. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been extensively used in scientific research as a tool to study the GABAergic system. It is a potent and selective antagonist of the GABA-A receptor and has been found to have anxiogenic effects in animal models. N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has also been used to study the role of the GABAergic system in various physiological processes such as sleep, memory, and learning.

properties

IUPAC Name

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12-4-6-17-15(8-12)16-9-13(5-7-18(16)21-17)20-14-10-19(11-14,22-2)23-3/h4,6,8,13-14,20-21H,5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWKKYGDMRHJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(CC3)NC4CC(C4)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethoxycyclobutyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

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